3-[(Aminooxy)methyl]benzotrifluoride hydrochloride properties
3-[(Aminooxy)methyl]benzotrifluoride hydrochloride properties
Technical Whitepaper: Properties and Applications of 3-[(Aminooxy)methyl]benzotrifluoride Hydrochloride in Bioconjugation and Drug Discovery
Executive Summary
As bioconjugation and targeted drug design evolve, the demand for highly chemoselective, metabolically stable, and analytically traceable linkers has surged. 3-[(Aminooxy)methyl]benzotrifluoride hydrochloride (CAS: 15256-07-2) represents a premier reagent in this domain. By combining the hyper-nucleophilicity of an aminooxy group with the lipophilic and analytically distinct properties of a trifluoromethyl ( −CF3 ) motif, this compound serves as a critical building block for site-specific oxime ligation, PROTAC linker synthesis, and 19F NMR structural probing.
This guide provides a comprehensive, causality-driven analysis of the compound's properties, underlying reaction mechanics, and self-validating experimental protocols designed for senior researchers and drug development professionals.
Structural Rationale & Physicochemical Profile
The utility of 3-[(Aminooxy)methyl]benzotrifluoride hydrochloride is dictated by three distinct structural domains:
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The Aminooxy Group ( −O−NH2 ): Unlike primary amines (pKa ~9-10), the adjacent oxygen atom in the aminooxy group lowers the pKa of the conjugate acid to approximately 4.6. This allows the nitrogen to remain largely unprotonated and highly nucleophilic at mildly acidic pH (4.5–6.0), enabling selective reaction with aldehydes/ketones while endogenous lysine residues remain protonated and unreactive.
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The Trifluoromethyl Group ( −CF3 ): Positioned at the meta carbon, the −CF3 group is strongly electron-withdrawing and highly lipophilic. In drug development, it blocks cytochrome P450-mediated oxidation at that site, enhancing metabolic stability. Furthermore, it provides a sharp, background-free 19F NMR signal (typically around -62 ppm), acting as a built-in analytical probe.
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The Hydrochloride Salt: The free base of O-benzylhydroxylamines is prone to autoxidation and disproportionation. Formulation as an HCl salt ensures long-term thermodynamic stability and excellent aqueous solubility for biological assays1[1].
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 15256-07-2 | Unique registry identifier for procurement and IP tracking. |
| Molecular Formula | C8H8F3NO⋅HCl | Formulation as an HCl salt prevents ambient autoxidation. |
| Molar Mass (Salt) | 227.61 g/mol | Required for accurate stoichiometric calculations in assays. |
| Monoisotopic Mass (Free Base) | 191.0558 Da | Baseline metric for calculating LC-MS mass shifts1[1]. |
| Net Mass Shift (Ligation) | +173.05 Da | Exact mass added to a target carbonyl after H2O loss. |
Mechanistic Causality: The Alpha-Effect in Oxime Ligation
The core reaction of 3-[(Aminooxy)methyl]benzotrifluoride is oxime ligation . The exceptional reactivity of the aminooxy group is driven by the alpha-effect , where the lone pairs on the adjacent oxygen atom repel the lone pair on the nitrogen, raising its ground-state energy and drastically increasing its nucleophilicity2[2].
The reaction proceeds via a two-step mechanism:
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Nucleophilic Attack: The aminooxy nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
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Acid-Catalyzed Dehydration: Protonation of the hydroxyl group leads to the elimination of water, yielding a highly stable oxime ether conjugate. Unlike imines (Schiff bases), oxime ethers are hydrolytically stable under physiological conditions, making them ideal for in vivo applications.
Reaction mechanism of site-specific oxime ligation.
Advanced Bioconjugation Protocol (Self-Validating System)
To ensure scientific integrity, a bioconjugation protocol must not rely on assumption; it must be self-validating. The following methodology utilizes nucleophilic catalysis to overcome the slow dehydration step of oxime formation, while integrating orthogonal analytical checkpoints.
Table 2: Kinetic Parameters of Oxime Ligation Catalysts Causality: Uncatalyzed oxime ligation is slow at neutral pH. Nucleophilic catalysts form highly reactive transient Schiff bases with the target carbonyl, which are then rapidly displaced by the hyper-nucleophilic aminooxy reagent.
| Catalyst | Optimal Concentration | Optimal pH | Relative Reaction Rate |
| None (Uncatalyzed) | N/A | 4.5 | 1x |
| Aniline | 10-100 mM | 4.5 | ~40x |
| m-Phenylenediamine (mPDA) | 10 mM | 6.0 - 7.0 | ~600x3[3] |
Step-by-Step Methodology
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Buffer Preparation: Prepare a 100 mM sodium acetate buffer at pH 4.5. Note: If physiological pH is strictly required to prevent protein denaturation, use a 100 mM phosphate buffer (pH 7.0) supplemented with mPDA or boronic acid additives4[4].
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Target Solubilization: Dissolve the aldehyde/ketone-bearing biomolecule to a final concentration of 10–50 µM.
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Reagent Addition: Introduce 3-[(Aminooxy)methyl]benzotrifluoride hydrochloride to a final concentration of 1–5 mM. Causality: A 100-fold molar excess drives the equilibrium entirely toward the product, overcoming the reversibility of the carbinolamine intermediate.
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Catalysis: Add aniline (to 100 mM) or mPDA (to 10 mM).
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Incubation: React at 25°C for 2 to 24 hours, depending on steric hindrance at the carbonyl site.
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Self-Validation (LC-MS & NMR):
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LC-MS: Quench an aliquot and analyze. The successful formation of the oxime ether yields a precise mass shift of +173.05 Da on the target molecule (Mass of free base[191.06 Da] minus H2O [18.01 Da]).
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19F NMR: Analyze the crude mixture. The appearance of a sharp singlet near -62 ppm confirms the covalent integration of the −CF3 motif, completely isolated from biological background noise.
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Self-validating experimental workflow for oxime bioconjugation.
Applications in Drug Development
The integration of the 3-(trifluoromethyl)benzyl moiety via this reagent is not merely a structural choice; it is a strategic maneuver in medicinal chemistry:
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PROTACs and Chimeras: The rigid benzyl linker combined with the lipophilic −CF3 group can be used to modulate the physicochemical properties of bifunctional degraders, enhancing cell permeability.
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Peptide Stabilization: Capping the N-terminus or side-chain aldehydes of a peptide with this reagent generates an oxime that is highly resistant to proteolytic cleavage, drastically increasing the plasma half-life of peptide therapeutics2[2].
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Ligand-Receptor Probing: Because biological systems contain virtually no natural fluorine, the conjugated −CF3 group acts as an ideal tracer. Researchers can use 19F NMR to monitor ligand-receptor binding kinetics and conformational changes in real-time without the steric bulk of traditional fluorophores.
References
- PubChemLite - 15256-07-2 (C8H8F3NO). Université du Luxembourg.
- Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science (RSC Publishing).
- Protein and Peptide Conjugation to Polymers and Surfaces Using Oxime Chemistry. ResearchGate / Bioconjugate Chem.
- Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science (RSC Publishing).
Sources
- 1. PubChemLite - 15256-07-2 (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 2. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N -aryl peptides - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04028E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
